1-Boc-3-[(4-methyl-piperazin-1-ylethyl)-amino]-pyrrolidine
Description
1-Boc-3-[(4-methyl-piperazin-1-ylethyl)-amino]-pyrrolidine is a nitrogen-containing heterocyclic compound featuring a pyrrolidine backbone (5-membered ring) substituted with a Boc (tert-butoxycarbonyl)-protected amine at position 1 and a 4-methyl-piperazine-ethyl-amino group at position 2. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly for kinase inhibitors or neurotransmitter modulators, given the prevalence of piperazine derivatives in such applications .
Properties
CAS No. |
887579-14-8 |
|---|---|
Molecular Formula |
C16H32N4O2 |
Molecular Weight |
312.45 g/mol |
IUPAC Name |
tert-butyl 3-[2-(4-methylpiperazin-1-yl)ethylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H32N4O2/c1-16(2,3)22-15(21)20-7-5-14(13-20)17-6-8-19-11-9-18(4)10-12-19/h14,17H,5-13H2,1-4H3 |
InChI Key |
ANWKSWYCGFELGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCCN2CCN(CC2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Boc-3-[(4-methyl-piperazin-1-ylethyl)-amino]-pyrrolidine typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 1-(2-chloroethyl)-4-methylpiperazine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The product is then purified through standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-Boc-3-[(4-methyl-piperazin-1-ylethyl)-amino]-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-3-[(4-methyl-piperazin-1-ylethyl)-amino]-pyrrolidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is utilized in the study of biological processes and the development of biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-3-[(4-methyl-piperazin-1-ylethyl)-amino]-pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
| Compound Name | Ring Size | Substituent at Position 3 | Molecular Weight | Key Features |
|---|---|---|---|---|
| 1-Boc-3-[(4-methyl-piperazin-1-ylethyl)-amino]-azetidine | 4-membered | 4-methyl-piperazine-ethyl-amino | ~280–300 g/mol† | Higher ring strain, reduced flexibility |
| 1-Boc-3-[(piperidin-1-ylethyl)-amino]-pyrrolidine | 5-membered | Piperidine-ethyl-amino | ~310–330 g/mol† | Less basic than piperazine derivatives |
| 1-Boc-3-aminomethyl-4-hydroxypyrrolidine | 5-membered | Aminomethyl and hydroxyl groups | 216.28 g/mol | Enhanced hydrophilicity, chiral centers |
| 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine | 5-membered | 4-methyl-piperazine-propyl-amino | ~330–350 g/mol† | Increased lipophilicity |
†Estimated based on structural analogs in and .
Key Observations:
- Propyl-linked piperazine derivatives (e.g., 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine) show increased lipophilicity, which may improve blood-brain barrier penetration .
- Functional Groups: Hydroxyl and aminomethyl groups (e.g., 1-Boc-3-aminomethyl-4-hydroxypyrrolidine) introduce polarity and chiral centers, critical for stereoselective drug interactions .
Biological Activity
1-Boc-3-[(4-methyl-piperazin-1-ylethyl)-amino]-pyrrolidine, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, focusing on its antibacterial, antifungal, and neuroprotective effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 334.49 g/mol. The presence of the Boc (tert-butyloxycarbonyl) group enhances its stability and solubility in biological systems, making it a suitable candidate for various pharmacological applications.
Antibacterial and Antifungal Activity
Research has demonstrated that pyrrolidine derivatives exhibit significant antibacterial and antifungal properties. A study examining monomeric alkaloids, including pyrrolidine derivatives, revealed their effectiveness against various bacterial strains. The results indicated that certain derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound Name | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| This compound | S. aureus | 0.025 |
| Sodium pyrrolidide | E. coli | 0.0039 |
| 2,6-Dipyrrolidino-1,4-dibromobenzene | Gram-positive bacteria | 0.01 |
The halogen substituents in these compounds are primarily responsible for their bioactivities, suggesting that modifications to the pyrrolidine framework can enhance antibacterial efficacy .
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated within the context of Parkinson's disease (PD). Compounds with similar piperazine and pyrrolidine structures have shown promise as dopamine D2/D3 receptor agonists, which play a crucial role in the treatment of PD .
In vitro studies have indicated that these compounds can mitigate oxidative stress by chelating iron, which is implicated in neurodegenerative processes. For instance, a study reported that analogs demonstrated potent antioxidant activity and effectively reversed locomotor deficits in PD models .
Table 2: Neuroprotective Activity of Related Compounds
| Compound Name | Model Used | Effect Observed |
|---|---|---|
| Analog A | Reserpine-treated rats | Reversal of locomotor activity |
| Analog B | 6-OHDA lesioned rats | Rotational activity enhancement |
Case Studies
Case Study 1 : A series of experiments conducted on animal models revealed that compounds structurally similar to this compound exhibited significant improvements in motor function when administered prior to motor challenges induced by neurotoxic agents .
Case Study 2 : In vitro assessments using RAW264.7 macrophages showed that some pyrrolidine derivatives could inhibit nitric oxide production induced by lipopolysaccharide (LPS), indicating potential anti-inflammatory properties alongside their antibacterial activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
